molecular formula C18H36N7O8P B15187212 Tetramethylammonium guanosine 5'-monophosphate CAS No. 89999-10-0

Tetramethylammonium guanosine 5'-monophosphate

Cat. No.: B15187212
CAS No.: 89999-10-0
M. Wt: 509.5 g/mol
InChI Key: BZINBGDEHSDKAT-LGVAUZIVSA-L
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Description

Tetramethylammonium guanosine 5'-monophosphate (TMAGMP) is a chemical compound that combines the properties of tetramethylammonium and guanosine 5'-monophosphate

Preparation Methods

Synthetic Routes and Reaction Conditions: TMAGMP can be synthesized through a series of chemical reactions involving guanosine and tetramethylammonium salts

Industrial Production Methods: In an industrial setting, the production of TMAGMP involves large-scale chemical synthesis with stringent control over reaction conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: TMAGMP can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride may be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of TMAGMP, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

TMAGMP has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

  • Biology: Studied for its role in nucleotide metabolism and cellular processes.

  • Medicine: Investigated for potential therapeutic uses, such as in gene therapy and drug delivery systems.

  • Industry: Employed in the development of new materials and biotechnological products.

Mechanism of Action

TMAGMP is compared with other similar compounds, such as guanosine monophosphate (GMP) and other nucleotide derivatives. Its uniqueness lies in the presence of the tetramethylammonium group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Guanosine monophosphate (GMP)

  • Adenosine monophosphate (AMP)

  • Cytidine monophosphate (CMP)

  • Uridine monophosphate (UMP)

This comprehensive overview provides a detailed understanding of Tetramethylammonium guanosine 5'-monophosphate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89999-10-0

Molecular Formula

C18H36N7O8P

Molecular Weight

509.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetramethylazanium

InChI

InChI=1S/C10H14N5O8P.2C4H12N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;2*1-5(2,3)4/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1-4H3/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

InChI Key

BZINBGDEHSDKAT-LGVAUZIVSA-L

Isomeric SMILES

C[N+](C)(C)C.C[N+](C)(C)C.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Canonical SMILES

C[N+](C)(C)C.C[N+](C)(C)C.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

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